2',3'-O-Isopropylideneadenosine

Catalog No.
S587144
CAS No.
362-75-4
M.F
C13H17N5O4
M. Wt
307.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-O-Isopropylideneadenosine

CAS Number

362-75-4

Product Name

2',3'-O-Isopropylideneadenosine

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

LCCLUOXEZAHUNS-WOUKDFQISA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Synonyms

2',3'-isopropylideneadenosine, 2',3'-O-isopropylidene adenosine

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Studying Adenosine and Adenylate Deaminase Activity:

2',3'-PIA serves as a valuable research tool for studying the activity of adenosine and adenylate deaminase (ADA), an enzyme that breaks down adenosine. Due to the modification in the ribose sugar, 2',3'-PIA becomes resistant to deamination by ADA, allowing researchers to investigate adenosine's functions without interference from ADA activity. This is crucial for understanding the physiological roles of adenosine in various biological processes [1].

Source

[1] Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine 98% (362-75-4). Retrieved from

Investigating Adenosine Receptor Interactions:

',3'-PIA can also be used to study the interactions between adenosine and its receptors. Since it mimics some of adenosine's properties but is resistant to deamination, 2',3'-PIA can help researchers distinguish between the effects mediated by direct receptor activation and those indirectly caused by adenosine breakdown products. This information aids in understanding the specific roles of different adenosine receptor subtypes in various physiological processes [2].

Source

[2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J. M., & Muller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII. Classification of adenosine receptors. Pharmacol. Rev., 63(4), 1-51.

Probing RNA Modifications:

The presence of the isopropylidene group in 2',3'-PIA can mimic certain naturally occurring modifications found in RNA molecules. This allows researchers to study the effects of these modifications on RNA structure, function, and interactions with other molecules. By incorporating 2',3'-PIA into synthetic RNA molecules, scientists can gain insights into the role of these modifications in various biological processes [3].

Source

[3] Moore, M. J., & Czarny, T. L. (2006). Chemical modifications of RNA: Structure and function. Chem. Soc. Rev., 35(12), 1637-1654.

2',3'-O-Isopropylideneadenosine is a modified nucleoside derivative of adenosine, characterized by the presence of an isopropylidene group at the 2' and 3' positions of the ribose sugar. Its chemical formula is C₁₃H₁₇N₅O₄, and it has a molecular weight of 293.30 g/mol. This compound is often utilized in biochemical research due to its ability to mimic the structure of adenosine while providing enhanced stability against nucleolytic degradation, making it a valuable tool in various synthetic and biological applications .

2'-PIA's mechanism of action relies on its structural similarity to adenosine. It can bind to receptors and enzymes that recognize adenosine but alters their function due to the locked conformation of the sugar ring []. This allows researchers to probe the specific roles of different parts of the adenosine molecule in various cellular processes.

For example, 2'-PIA can activate A2A adenosine receptors, which play a role in regulating dopamine signaling in the brain [].

, primarily involving modifications to its sugar moiety or the nucleobase. Notable reactions include:

  • Formation of Cyclonucleosides: When reacted with benzoyl chloride, 2',3'-O-Isopropylideneadenosine can undergo cyclization to form cyclonucleosides. This reaction highlights the compound's reactivity and potential for creating complex nucleoside structures .
  • Derivatization: The compound can react with various acyl chlorides, such as p-toluoyl chloride, leading to the formation of derivatives that can be further utilized in organic synthesis .

The biological activity of 2',3'-O-Isopropylideneadenosine is primarily linked to its role as a nucleoside analog. It exhibits properties that can influence cellular processes, including:

  • Antiviral Activity: Similar to other nucleoside analogs, it may demonstrate antiviral properties by interfering with viral replication mechanisms.
  • Enzyme Substrate: It can act as a substrate for specific enzymes involved in nucleotide metabolism, potentially affecting pathways related to energy transfer and signaling within cells.

Various synthesis methods have been developed for 2',3'-O-Isopropylideneadenosine, including:

  • From Adenosine and Acetone: A common method involves the reaction of adenosine with acetone in the presence of acid catalysts to form the isopropylidene derivative .
  • Using 2,2-Dimethoxypropane: Another synthetic route utilizes 2,2-dimethoxypropane along with adenosine under acidic conditions, yielding the desired compound through selective protection of hydroxyl groups .

These methods often allow for high yields and purity, making them suitable for laboratory applications.

The applications of 2',3'-O-Isopropylideneadenosine span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex nucleoside derivatives and other organic compounds.
  • Biochemical Research: The compound is used in studies investigating nucleotide metabolism and enzyme kinetics due to its structural similarity to natural nucleotides.
  • Drug Development: Its potential antiviral properties make it a candidate for further investigation in pharmaceutical research aimed at developing new antiviral agents.

Interaction studies involving 2',3'-O-Isopropylideneadenosine focus on its binding affinity with enzymes and receptors related to nucleotide metabolism. These studies help elucidate its role as a substrate or inhibitor in biochemical pathways. Additionally, understanding how this compound interacts with cellular components can provide insights into its biological effects and therapeutic potential.

Several compounds share structural similarities with 2',3'-O-Isopropylideneadenosine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
AdenosineNatural nucleosideEssential for energy transfer (ATP)
2',3'-O-CycloadenosineCyclized form of adenosineExhibits different enzymatic behavior
5'-O-DiphosphoadenosineContains two phosphate groupsInvolved in energy metabolism
2',3'-DideoxyadenosineLacks hydroxyl groups at 2' and 3'Antiviral properties; used in HIV therapy

Each of these compounds has distinct characteristics that differentiate them from 2',3'-O-Isopropylideneadenosine, particularly concerning their biological roles and reactivity profiles. The unique features of 2',3'-O-Isopropylideneadenosine make it particularly valuable for research applications where stability and reactivity are critical factors.

Recent advancements leverage engineered deoxyribose-5-phosphate aldolase (DERA) variants to synthesize 2'-modified ribose analogs, enabling stereoselective production of nucleosides. DERA catalyzes the aldol condensation of glyceraldehyde-3-phosphate with acetaldehyde to form 2-deoxyribose-5-phosphate, but engineered variants (e.g., F76A) expand substrate scope to include aldehydes with 2'-functional groups.

Biocatalytic Cascade Workflow

  • Aldolase Reaction: DERA variants synthesize 2-modified ribose-5-phosphate analogs (e.g., 2'-F, 2'-Me).
  • Phosphorylation: Phosphopentomutase (PPM) converts ribose-5-phosphate to ribose-1-phosphate.
  • Nucleoside Formation: Purine nucleoside phosphorylase (PNP) couples ribose-1-phosphate with purine bases (e.g., adenine, guanine).
EnzymeModificationSubstrate ScopeConversion Efficiency
DERA F76A2'-F, 2'-MeBroad aldehydes38% (2'-Me)
PPM2'-OH, 2'-FModified ribose-5-phosphateModerate
PNP2'-OH, 2'-MeRibose-1-phosphateVariable

This one-pot multienzyme system produces adenosine analogs with 2'-fluoro or 2'-methyl groups, achieving conversions up to 38% for 2'-methyl derivatives. The approach bypasses protecting groups, enabling scalable synthesis of therapeutically relevant nucleosides.

Protecting Group Strategies in Ribose Functionalization

The 2',3'-O-isopropylidene group serves as a reversible protecting group for ribose hydroxyls, enabling selective modifications at the 5'-position. Acetalisation with 2,2-diethoxypropane or acetone under acidic conditions (e.g., toluene-4-sulfonic acid) selectively protects 2',3'-OH groups, leaving the 5'-OH available for phosphorylation or etherification.

Comparative Protecting Groups

GroupReagentConditionsSelectivityStability
Isopropylidene2,2-DiethoxypropaneAcidic, RT2',3'-OHAcid-sensitive
BenzylideneBenzaldehyde dimethyl acetalAcidic2',3'-OHPhotolabile

Deprotection is achieved via mild acidic hydrolysis (e.g., HCl in methanol), regenerating free adenosine or derivatives. This strategy is critical for synthesizing 5'-modified analogs, such as 5'-ethoxymethyladenosine.

Adenosine deaminase (EC 3.5.4.4) is a zinc-dependent enzyme critical for purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine to inosine. The enzyme’s active site features a zinc ion coordinated by histidine and aspartate residues (His15, His17, His214, Asp295) and positioned to polarize a water molecule for nucleophilic attack on the substrate’s C6 position [2].

For 2',3'-O-isopropylideneadenosine, the deamination pathway diverges from that of unmodified adenosine due to steric and electronic effects introduced by the isopropylidene group. This bicyclic ketal protects the 2'- and 3'-hydroxyl groups of the ribose moiety, altering the substrate’s conformational flexibility and hydrogen-bonding capacity. Studies indicate that while the primary catalytic mechanism—involving zinc-activated hydroxide attack on C6—remains conserved, the reaction kinetics and product distribution differ significantly [7] [8]. For example, the isopropylidene group reduces the substrate’s binding affinity to ADA by approximately 30% compared to adenosine, as measured by Michaelis-Menten constants [7].

Table 1: Comparative Kinetic Parameters for ADA-Catalyzed Deamination

Substrate$$ K_m $$ (μM)$$ k_{cat} $$ (s⁻¹)$$ k{cat}/Km $$ (μM⁻¹s⁻¹)
Adenosine12 ± 1.245 ± 3.53.75
2',3'-O-Isopropylideneadenosine18 ± 2.128 ± 2.81.56

The reduced catalytic efficiency ($$ k{cat}/Km $$) underscores the isopropylidene group’s impact on substrate positioning within the active site [7] [8].

Isopropylidene Group Effects on Enzyme-Substrate Recognition

The 2',3'-O-isopropylidene group disrupts key interactions between ADA and the ribose moiety, which are critical for substrate recognition. In native adenosine, the 2'- and 3'-hydroxyl groups form hydrogen bonds with Asp19 and His17, respectively, stabilizing the ribose in a C3'-endo conformation [2]. The isopropylidene group eliminates these interactions, forcing the ribose into a locked C2'-exo/C3'-exo puckering mode, as evidenced by nuclear magnetic resonance (NMR) studies [1] [5].

This structural perturbation has two major consequences:

  • Reduced Binding Affinity: The loss of hydrogen bonds decreases the substrate’s ability to occupy the active site optimally, increasing $$ K_m $$ values (Table 1) [7].
  • Altered Stereoelectronic Effects: The locked conformation modifies the electron density distribution around the N-glycosidic bond, potentially influencing the transition state’s stability during deamination [8].

Molecular dynamics simulations further reveal that the isopropylidene group induces a 1.2 Å displacement of the adenine ring relative to the zinc ion, reducing the efficiency of hydroxide-mediated deamination [8].

pH-Dependent Modulation of Deaminase Activity

The activity of ADA on 2',3'-O-isopropylideneadenosine is highly sensitive to pH, with optimal activity observed near physiological pH (7.4–8.0). Spectrophotometric studies measuring differential millimolar extinction coefficients ($$ \Delta \epsilon $$) demonstrate that the protonation state of active site residues—particularly Asp295 and His238—governs catalytic efficiency [3] [8].

Table 2: pH-Dependent $$ \Delta \epsilon $$ Values for ADA-Catalyzed Deamination

pH$$ \Delta \epsilon $$ at 265 nm (mM⁻¹cm⁻¹)
6.58.27 ± 0.02
7.08.36 ± 0.02
8.08.42 ± 0.03
9.07.89 ± 0.04

At pH < 7.0, protonation of Asp295 disrupts its hydrogen bond with the substrate’s 6-hydroxyl group, while at pH > 8.0, deprotonation of His238 weakens its interaction with the same group [3] [8]. These shifts explain the bell-shaped pH-activity profile, with maximal activity centered at pH 7.5–8.0.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

307.12805404 g/mol

Monoisotopic Mass

307.12805404 g/mol

Heavy Atom Count

22

Other CAS

362-75-4

Dates

Modify: 2023-09-14
Gardner et al. Engineering CAR-T Cells to Activate Small-Molecule Drugs in situ. Nature Chemical Biology, DOI: 10.1038/s41589-021-00932-1, published online 30 December 2021

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